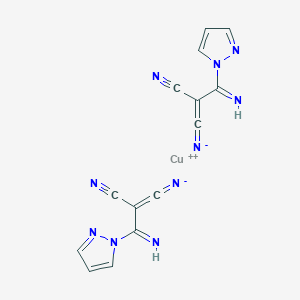
copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide is a complex organic compound that features a copper ion coordinated with a pyrazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide typically involves the reaction of a pyrazole derivative with a copper salt under specific conditions. One common method involves the use of copper(II) acetate and the pyrazole derivative in a solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: Reduction reactions can convert the copper ion to a lower oxidation state.
Substitution: The pyrazole ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as ethanol or acetonitrile under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions can result in a variety of copper-ligand complexes .
Scientific Research Applications
Copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide has several scientific research applications:
Mechanism of Action
The mechanism by which copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide exerts its effects involves several pathways:
Generation of Reactive Oxygen Species (ROS): The compound can generate ROS, which can damage cellular components such as DNA, proteins, and lipids.
Interaction with Biomolecules: It can bind to proteins and enzymes, altering their function and leading to cellular effects.
Induction of Apoptosis: In cancer cells, the compound can induce apoptosis through the activation of caspases and other apoptotic pathways.
Comparison with Similar Compounds
Copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide can be compared with other copper-pyrazole complexes:
Polyoxometalate-Supported Copper(I)−Pyrazole Complex: This complex has unusual stability and is used in organic transformations.
Copper(II) Complexes with Tripodal Bis[2-ethyl-di(3,5-dialkyl-1H-pyrazol-1-yl)]amine Moiety: These complexes have shown potent anticancer activity.
Copper(I) and Copper(II) Complexes with N,O-Donor Ligands Based on Pyrazole Moieties: These complexes are used in various catalytic applications.
The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
102400-38-4 |
|---|---|
Molecular Formula |
C14H8CuN10 |
Molecular Weight |
379.83 g/mol |
IUPAC Name |
copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide |
InChI |
InChI=1S/2C7H4N5.Cu/c2*8-4-6(5-9)7(10)12-3-1-2-11-12;/h2*1-3,10H;/q2*-1;+2 |
InChI Key |
KTCPLSFJUKZWEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C(=N)C(=C=[N-])C#N.C1=CN(N=C1)C(=N)C(=C=[N-])C#N.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















